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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-iodobenzene

Cat. No.: B1338351

An In-depth Technical Guide to 2-Bromo-4-
chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and key physicochemical properties of 2-Bromo-4-chloro-1-iodobenzene. It
includes detailed experimental protocols for its synthesis and characterization, alongside
relevant data presented in a clear and accessible format.

Chemical Structure and Stereochemistry

2-Bromo-4-chloro-1-iodobenzene is a polysubstituted aromatic compound with the chemical
formula CeHsBrCII. The structure consists of a benzene ring substituted with one bromine, one
chlorine, and one iodine atom.

IUPAC Name: 2-Bromo-4-chloro-1-iodobenzene.[1][2]
CAS Number: 31928-44-6.[1][2]

Stereochemistry: The molecule is achiral and does not have any stereocenters. Therefore, it
does not exhibit sterecisomerism.
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A Note on IUPAC Nomenclature: According to the lowest locant rule for polysubstituted
benzenes, where the locant set is {1, 2, 4}, priority is typically given to the substituent that
appears first alphabetically ("Bromo"). This would suggest a name such as "1-Bromo-2-chloro-
4-iodobenzene". However, the compound with CAS number 31928-44-6 is consistently referred
to as "2-Bromo-4-chloro-1-iodobenzene" in chemical supplier databases. This guide will
adhere to the commonly used name associated with the specified CAS number.

Chemical Structure Diagram

Caption: Chemical structure of 2-Bromo-4-chloro-1-iodobenzene.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-chloro-1-iodobenzene is
presented in the table below. Data has been compiled from various chemical suppliers.

Property Value Source(s)
Molecular Formula CeHsBrClI [1][2]
Molecular Weight 317.35 g/mol [2]

White to yellow or brown
Appearance ] ] [3]
powder/crystalline solid

Melting Point 39-44 °C [3]
Boiling Point 286.9 °C (predicted)
Purity >96.0% (GC) to 98%
Storage Temperature Room Temperature or 2-8 °C [4]

Experimental Protocols
Synthesis of 2-Bromo-4-chloro-1-iodobenzene

A common method for the synthesis of 2-Bromo-4-chloro-1-iodobenzene involves a
Sandmeyer-type reaction starting from 2-bromo-4-chloroaniline.

Materials:
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e 2-Bromo-4-chloroaniline

e Concentrated Hydrochloric Acid (HCI)

e Sodium Nitrite (NaNOz2)

o Potassium lodide (KI)

e Dichloromethane (CH2Cl2)

e Sodium Bisulfite (NaHSOs)

e Anhydrous Magnesium Sulfate (MgSQOa)
 Silica Gel

e Hexane

Procedure:

o Diazotization:

[¢]

Suspend 2-bromo-4-chloroaniline in a mixture of concentrated HCI and water.

[e]

Cool the suspension to -15 °C using a dry ice/acetone bath.

o

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature
below 0 °C.

o

Stir the mixture for 30 minutes to form the diazonium salt solution.
 lodination:
o In a separate flask, prepare a solution of potassium iodide in water.

o Slowly add the cold diazonium salt solution to the potassium iodide solution at room
temperature.

o Stir the reaction mixture for several hours to overnight.
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o Work-up and Purification:
o Extract the reaction mixture with dichloromethane.

o Wash the organic layer with a sodium bisulfite solution to remove excess iodine, followed
by a brine wash.

o Dry the organic layer over anhydrous magnesium sulfate and filter.
o Remove the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel using hexane as the
eluent to yield pure 2-Bromo-4-chloro-1-iodobenzene.

Synthesis Workflow

Work-up & Purification
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Caption: Workflow for the synthesis of 2-Bromo-4-chloro-1-iodobenzene.

Characterization Protocols

3.2.1. Infrared (IR) Spectroscopy

o Objective: To identify the functional groups and confirm the aromatic structure. An Attenuated
Total Reflectance (ATR) FT-IR spectrum is available on SpectraBase.[5]

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
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o Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

o Place the sample on the crystal and apply pressure to ensure good contact.

o Record the sample spectrum, typically in the range of 4000-400 cm~1.

o Expected Absorptions:

[¢]

C-H stretching (aromatic): ~3100-3000 cm~1

[¢]

C=C stretching (aromatic): ~1600-1450 cm~1

[e]

C-H in-plane and out-of-plane bending (aromatic): Below 1300 cm~1

o

C-I, C-Br, C-Cl stretching: In the fingerprint region, typically below 1000 cm~1
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the precise arrangement of hydrogen and carbon atoms in the
molecule.

 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.

e 'H NMR Acquisition:
o Acquire a proton NMR spectrum.

o The three protons on the benzene ring are expected to appear as distinct signals in the
aromatic region (typically 7.0-8.0 ppm), with splitting patterns determined by their coupling
to each other.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled carbon NMR spectrum.

o Six distinct signals are expected for the six carbon atoms of the benzene ring. The
chemical shifts will be influenced by the attached halogen substituents.

3.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
 Instrumentation: A mass spectrometer, for example, with an Electron lonization (EI) source.

o Sample Preparation: Introduce a small amount of the sample into the ion source, either
directly via a solids probe or after separation by Gas Chromatography (GC).

o Data Acquisition:
o Acquire the mass spectrum.

o The molecular ion peak (M*) should be observed at m/z corresponding to the molecular
weight of the compound (317.35 g/mol ).

o The isotopic pattern of the molecular ion will be characteristic of a compound containing
one bromine, one chlorine, and one iodine atom.

o Fragment ions corresponding to the loss of halogen atoms or other parts of the molecule
may also be observed.

Logical Relationship of Substituents
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Caption: Positional relationship of substituents on the benzene ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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